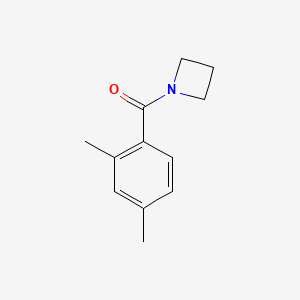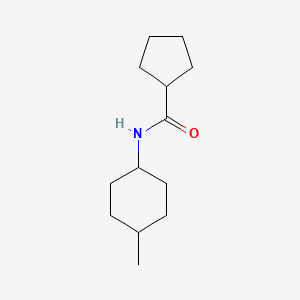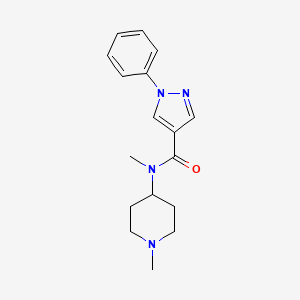
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone, also known as AHMM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. AHMM is a member of the class of azetidinones, which are known to exhibit a range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and their inhibition by Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone may contribute to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are known to contribute to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of pharmacological activities. However, there are also some limitations to its use. Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another area of interest is the development of more potent and selective COX inhibitors based on the structure of Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone. Finally, studies are needed to determine the optimal dosing and administration of Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone for its potential therapeutic applications.
Métodos De Síntesis
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of the intermediate compound, which is then cyclized using sodium ethoxide to produce Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone.
Aplicaciones Científicas De Investigación
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-4-10(13)9(7-8)11(14)12-5-2-6-12/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANVLWTTXRTSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-5-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
